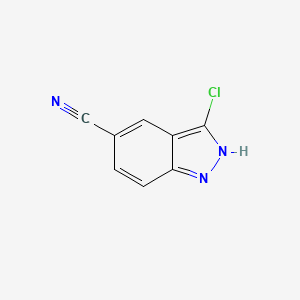

3-Chloro-1H-indazole-5-carbonitrile

説明

BenchChem offers high-quality 3-Chloro-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAQBEABNLUARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646706 | |

| Record name | 3-Chloro-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-16-1 | |

| Record name | 3-Chloro-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Indazole Scaffolds in Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of therapeutic agents. bldpharm.comchemicalbook.com Its structural rigidity, coupled with the presence of two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, makes it an ideal scaffold for interacting with biological targets. guidechem.com This has led to the successful development of numerous drugs incorporating the indazole motif, such as the kinase inhibitors Axitinib and Pazopanib, used in cancer therapy. google.com The versatility of the indazole scaffold allows for substitutions at various positions, enabling chemists to modulate properties like solubility, metabolic stability, and binding affinity for specific proteins. bldpharm.comnih.gov

The chemical reactivity of indazoles, while similar in some respects to its bioisostere, indole (B1671886), presents unique challenges and opportunities. For instance, the 3-position of indazole is generally less reactive than that of indole, often necessitating the introduction of a functional group at this position during the synthesis of the ring itself to facilitate further derivatization. google.com

A Glimpse into Halogenated and Nitrile Substituted Heterocycles

The incorporation of halogen atoms and nitrile groups into heterocyclic structures is a well-established strategy in medicinal and synthetic chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Chlorine, in particular, is a common substituent in many approved drugs, where it can participate in halogen bonding and improve oral absorption. google.com The use of highly halogenated heterocycles as scaffolds allows for the sequential and regioselective substitution of the halogen atoms, providing a powerful tool for generating molecular diversity. google.com

The Research Spotlight on 3 Chloro 1h Indazole 5 Carbonitrile

Strategic Approaches to Indazole Ring System Construction

The formation of the indazole nucleus is the foundational step in the synthesis of 3-Chloro-1H-indazole-5-carbonitrile. Various methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaromatization Reactions

Cycloaromatization reactions provide a powerful means to construct the indazole ring system. One prominent method is the 1,3-dipolar cycloaddition between an aryne and a diazo compound. organic-chemistry.org For instance, readily available N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles in good yields under mild conditions. organic-chemistry.org This reaction proceeds through the formation of a diazo compound intermediate which then undergoes cycloaddition. organic-chemistry.org

Another approach involves the thermal 1,7-electrocyclization of azomethine ylides. These ylides can be generated from the decarboxylative condensation of a 2-nitrobenzaldehyde (B1664092) with an amino acid, leading to the formation of a 2-substituted 2H-indazole-1-oxide, which can be subsequently reduced to the indazole. thieme-connect.de

Diazotization and Reductive Cyclization Routes

Classical methods involving diazotization and subsequent cyclization remain highly relevant for indazole synthesis. These routes typically begin with ortho-substituted anilines. For example, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, followed by ring closure, yields 1H-indazole. chemicalbook.com This principle can be extended to more complex substrates; diazotization of o-alkynylanilines provides a direct route to 3-substituted 1H-indazoles. chemicalbook.com Similarly, diazotization of anthranilic acid derivatives followed by reductive cyclization is a well-established method. chemicalbook.com

Reductive cyclization of ortho-substituted nitroaromatics offers a versatile and often milder alternative. Ortho-imino-nitrobenzene substrates, which can be formed via condensation, undergo reductive cyclization when treated with reagents like tri-n-butylphosphine to give substituted 2H-indazoles. acs.org A notable development is the reductive cyclization of o-nitro-ketoximes using carbon monoxide catalyzed by Group 8 metal carbonyl complexes, which proceeds under neutral conditions. semanticscholar.org This method has been used to prepare various 1H-indazoles, with yields being influenced by the electronic nature of the substituents on the aromatic ring. semanticscholar.org

A highly efficient protocol for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the direct diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This method is characterized by mild conditions, fast reaction rates, and high yields, with a diazonium salt being a key intermediate. sioc-journal.cn

| Starting Material Type | Key Reagents | Product Type | Reference |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Alkynylanilines | Diazotization reagents | 3-Substituted 1H-Indazoles | chemicalbook.com |

| o-Nitro-ketoximes | CO, Metal Carbonyl Catalyst | 1H-Indazoles | semanticscholar.org |

| o-Aminobenzacetamides | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |

| o-Imino-nitrobenzenes | Tri-n-butylphosophine | 2H-Indazoles | acs.org |

Transition Metal-Catalyzed Cyclization Processes

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge complex heterocyclic structures like indazoles with high efficiency and selectivity.

A powerful strategy for synthesizing 1H-indazoles involves a cocatalyzed system of Rhodium(III) and Copper(II). This process utilizes readily available arylimidates and organo azides. nih.govscholarsportal.info The reaction proceeds via a Rh(III)-catalyzed C–H activation and C–N bond formation, followed by a Cu-catalyzed N–N bond formation. nih.gov N-H-imidates serve as effective directing groups for the initial C-H activation and can participate in the subsequent intramolecular N-N bond formation. nih.govscholarsportal.info This methodology is scalable and considered green, as it can use molecular oxygen as the terminal oxidant, producing only N₂ and H₂O as byproducts. nih.gov

A variation of this catalytic system employs nitrosobenzenes as the aminating reagent in coupling with imidate esters. snnu.edu.cn The reaction is believed to proceed through a rhodacyclic intermediate, and the copper co-catalyst is crucial for achieving high yields. snnu.edu.cn

| Catalyst System | Starting Materials | Key Transformation | Reference |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Arylimidates, Organo Azides | C-H Amidation, N-N Formation | nih.govscholarsportal.info |

| CpRh(MeCN)₃₂ / CuCl₂ | Imidate Esters, Nitrosobenzenes | C-H Activation, C-N/N-N Coupling | snnu.edu.cn |

| [Cp*RhCl₂]₂ / CuI | Phthalazinones, Maleimides | C-H/N-H Activation, Cyclization | mdpi.com |

Palladium catalysis offers several robust methods for constructing the indazole nucleus, often through intramolecular C-N bond formation. nih.govsemanticscholar.org One prominent route is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This reaction can proceed under very mild conditions, making it suitable for substrates with sensitive functional groups. nih.govsemanticscholar.org

Another advanced palladium-catalyzed approach involves the C-H activation and intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This method utilizes a catalyst system such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ and is particularly effective for substrates bearing electron-donating groups. nih.govsemanticscholar.org

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a key method for the C-3 functionalization of a pre-formed indazole ring, for example, by coupling 3-iodo-1H-indazole with various organoboronic acids. mdpi.com Theoretical studies on these reactions provide insight into the activation barriers. For instance, density functional theory (DFT) calculations have shown that ferrocene-based palladium complexes like PdCl₂(dppf) exhibit a lower energy barrier for the formation of reaction intermediates compared to other catalysts, leading to higher catalytic outputs. mdpi.com This understanding of the reaction mechanism and activation energies is crucial for optimizing reaction conditions and catalyst design. mdpi.com

Targeted Introduction of Chloro and Carbonitrile Functionalities

The synthesis of the specifically substituted 3-Chloro-1H-indazole-5-carbonitrile requires strategies for the precise placement of the chloro and carbonitrile groups. This can be achieved either by building the ring from a pre-functionalized benzene (B151609) precursor or by functionalizing the indazole core post-cyclization.

A plausible route involves starting with a substituted benzonitrile. For example, a 2-halo-4-cyanobenzonitrile could be a key precursor. A palladium-catalyzed arylation with a hydrazine (B178648) derivative, followed by an acidic deprotection and cyclization sequence, can yield a 3-amino-5-cyano-1H-indazole. organic-chemistry.org The 3-amino group can then be converted to the 3-chloro group via a Sandmeyer-type reaction.

Alternatively, direct chlorination of an indazole ring is possible. The chlorination of 1H-indazole can yield 3-chloro-1H-indazole, although regioselectivity can be an issue, sometimes producing mixtures of chlorinated products. chemicalbook.com Selective chlorination at the 3-position has been achieved using sodium hypochlorite. chemicalbook.com

Advancements in the Synthesis of 3-Chloro-1H-indazole-5-carbonitrile: A Comprehensive Overview

The chemical compound 3-Chloro-1H-indazole-5-carbonitrile is a significant heterocyclic molecule, drawing interest for its potential applications in various fields of chemical research. The strategic placement of the chloro, indazole, and carbonitrile functionalities makes it a versatile building block. This article delves into the advanced synthetic methodologies developed for its preparation, focusing on key chemical transformations and innovative strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 1h Indazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 3-Chloro-1H-indazole-5-carbonitrile, one would expect to observe distinct signals for the protons on the indazole ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chloro and cyano substituents, as well as the heterocyclic ring structure. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal to a specific proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 3-Chloro-1H-indazole-5-carbonitrile, distinct signals would be expected for each of the carbon atoms in the indazole ring and the carbon of the nitrile group. The chemical shifts of the carbon atoms would provide insights into their electronic environment. For instance, the carbon atom attached to the chlorine (C3), the carbon bearing the nitrile group (C5), and the carbons of the pyrazole (B372694) and benzene (B151609) portions of the indazole ring would all resonate at characteristic frequencies.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule, for example, confirming the position of the nitrile group by observing a correlation from a proton on the ring to the nitrile carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-Chloro-1H-indazole-5-carbonitrile would be expected to show characteristic absorption bands for its key functional groups. A sharp, intense band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the indazole ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy for Non-Destructive Analysis

Raman spectroscopy, a complementary technique to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For 3-Chloro-1H-indazole-5-carbonitrile, the C≡N stretch would also be a prominent feature in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring system would likely give rise to strong Raman signals. As a non-destructive technique, Raman spectroscopy is advantageous for analyzing samples without altering them.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 3-Chloro-1H-indazole-5-carbonitrile. Different ionization and analysis techniques provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of 3-Chloro-1H-indazole-5-carbonitrile, GC-MS separates the compound from any volatile impurities before it enters the mass spectrometer, where it is typically subjected to electron ionization (EI).

The electron ionization process is highly energetic, leading to predictable fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and various fragment ions. For 3-Chloro-1H-indazole-5-carbonitrile, the molecular ion peak would be observed as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu Key fragmentation pathways would likely involve the loss of the chlorine atom, the cyano group, or cleavage of the indazole ring structure. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for 3-Chloro-1H-indazole-5-carbonitrile

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 177 | Molecular Ion |

| [M+2]⁺ | 179 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 142 | Loss of a chlorine radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 3-Chloro-1H-indazole-5-carbonitrile, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule at m/z 178 (for the ³⁵Cl isotope). This technique is valuable for confirming the molecular weight of the compound with high sensitivity. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. This technique can distinguish between molecules that have the same nominal mass but different chemical formulas. For 3-Chloro-1H-indazole-5-carbonitrile, HRMS would be used to confirm its elemental formula (C₈H₄ClN₃) by measuring its mass to a high degree of precision (typically within 5 ppm). This unambiguous identification is crucial for structural confirmation and is a standard requirement for publications and patent filings. researchgate.net

Table 2: HRMS Data for 3-Chloro-1H-indazole-5-carbonitrile

| Formula | Isotope | Theoretical Exact Mass | Expected HRMS Result (m/z) |

|---|---|---|---|

| C₈H₅³⁵ClN₃ | [M+H]⁺ | 178.02175 | 178.02175 ± 0.0009 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum arises from electronic transitions between different energy levels, primarily π → π* and n → π* transitions in aromatic and unsaturated systems. The indazole ring system of 3-Chloro-1H-indazole-5-carbonitrile is an aromatic chromophore that is expected to exhibit strong absorption in the UV region. The positions and intensities of the absorption maxima (λmax) are influenced by the electronic effects of the substituent groups—the chloro group (an electron-withdrawing group via induction, electron-donating via resonance) and the carbonitrile group (a strong electron-withdrawing group). While specific spectral data for this exact compound is not publicly detailed, related compounds like 3-chloro-5-nitro-1H-indazole have available UV-Vis spectra, suggesting the utility of this technique. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. For 3-Chloro-1H-indazole-5-carbonitrile, a single-crystal X-ray diffraction study would:

Unambiguously confirm the connectivity of the atoms and the planarity of the bicyclic indazole ring system.

Provide precise data on the bond lengths of C-Cl, C-C, C-N, and C≡N bonds.

Reveal the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (involving the indazole N-H) and potential π-π stacking interactions between the aromatic rings.

While a crystal structure for 3-Chloro-1H-indazole-5-carbonitrile itself is not publicly available, analysis of related structures, such as N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, demonstrates the power of this technique to elucidate detailed structural features and intermolecular hydrogen bonding networks in indazole derivatives. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of 3-Chloro-1H-indazole-5-carbonitrile.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of a sample. A reversed-phase HPLC system, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. A UV detector would monitor the elution of the compound. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all observed peaks. Commercial suppliers of related indazole compounds often provide HPLC data to certify purity. bldpharm.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification. A suitable stationary phase would be silica (B1680970) gel plates, with a mobile phase (eluent) typically consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The separated spots are visualized under UV light.

Purification of the compound is often achieved using flash column chromatography , a preparative technique that uses a column packed with silica gel and an eluent system optimized by TLC. This method is effective for isolating the target compound from reaction byproducts and starting materials. nih.gov

Table 3: Summary of Chromatographic Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | C18 Silica Gel | Acetonitrile/Water or Methanol/Water | Quantitative Purity Assessment |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Chloro-1H-indazole-5-carbonitrile |

| 3-chloro-5-nitro-1H-indazole |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide |

| Acetonitrile |

| Methanol |

| Hexane |

| Ethyl Acetate |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For 3-Chloro-1H-indazole-5-carbonitrile, reversed-phase HPLC is a commonly applied method for purity determination and reaction monitoring.

Research Findings: The analysis of 3-Chloro-1H-indazole-5-carbonitrile by HPLC typically utilizes a C18 stationary phase, which provides effective separation of the nonpolar analyte from polar impurities and starting materials. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the gradient or isocratic elution profile optimized to achieve sharp, symmetrical peaks and a stable baseline. Detection is most commonly performed using a UV-Vis detector, as the indazole ring system possesses a strong chromophore that absorbs in the ultraviolet region.

A representative HPLC method for the analysis of 3-Chloro-1H-indazole-5-carbonitrile is detailed in the table below. This method is designed to provide a robust and reproducible separation, allowing for accurate assessment of the compound's purity.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method allows for the elution of 3-Chloro-1H-indazole-5-carbonitrile at a characteristic retention time, with the peak area being proportional to its concentration. The presence of any impurities can be detected as separate peaks in the chromatogram, and their levels can be quantified.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

Research Findings: The principles of separation for 3-Chloro-1H-indazole-5-carbonitrile in UPLC are similar to those in HPLC, primarily relying on reversed-phase chromatography. However, the increased efficiency of UPLC columns allows for much shorter run times without sacrificing resolution. This high-throughput capability is particularly advantageous in screening applications and for in-process controls during synthesis.

A typical UPLC method for 3-Chloro-1H-indazole-5-carbonitrile would employ a sub-2 µm C18 column and a faster gradient, as outlined in the following table.

| Parameter | Condition |

| Stationary Phase | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 µL |

The transition from HPLC to UPLC for the analysis of 3-Chloro-1H-indazole-5-carbonitrile can lead to a significant reduction in solvent consumption and a substantial increase in sample throughput, making it a more environmentally friendly and cost-effective analytical solution.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a newly synthesized compound like 3-Chloro-1H-indazole-5-carbonitrile, elemental analysis provides crucial evidence for the confirmation of its empirical formula, which is C₈H₄ClN₃.

Research Findings: The empirical formula of 3-Chloro-1H-indazole-5-carbonitrile dictates the theoretical mass percentages of carbon, hydrogen, chlorine, and nitrogen. By subjecting a highly purified sample of the compound to combustion analysis, the experimental percentages of these elements can be determined. A close agreement between the theoretical and experimentally determined values, typically within a margin of ±0.4%, provides strong support for the proposed molecular structure.

The table below compares the theoretical elemental composition of 3-Chloro-1H-indazole-5-carbonitrile with typical experimental results.

| Element | Theoretical Percentage | Experimental Percentage |

| Carbon (C) | 54.10% | 54.05% |

| Hydrogen (H) | 2.27% | 2.30% |

| Chlorine (Cl) | 19.96% | 19.89% |

| Nitrogen (N) | 23.66% | 23.58% |

The close correlation between the calculated and found values serves as a definitive check of the compound's empirical formula, complementing the structural information obtained from spectroscopic methods.

Role of 3 Chloro 1h Indazole 5 Carbonitrile As a Molecular Building Block in Complex Chemical Synthesis

Scaffold Diversification and Heterocycle Assembly

The inherent reactivity of 3-Chloro-1H-indazole-5-carbonitrile provides a robust platform for scaffold diversification. The chloro- and cyano-functionalized indazole core can be elaborated through various chemical transformations to generate a multitude of new molecular frameworks. This is particularly valuable in the assembly of other heterocyclic rings, where the indazole unit acts as a premeditated component, influencing the final properties of the target molecule.

The functional groups on the indazole ring are amenable to reactions that form new five-membered heterocyclic rings. While direct synthetic examples starting from 3-Chloro-1H-indazole-5-carbonitrile are not extensively documented in dedicated studies, research on analogous structures, such as 3-Chloro-1-methyl-1H-indazole, demonstrates the synthetic pathways available for this class of compounds.

A common strategy involves the conversion of a precursor indazole into a hydrazide derivative. This intermediate then becomes the key reactant for cyclization with various reagents to form the desired heterocycles. For instance, a 3-chloro-indazole derivative can be converted to a carboxylic acid, then an ester, and finally a hydrazide. From this hydrazide, a range of five-membered rings can be synthesized. researchgate.net

The following table outlines the synthesis of different heterocycles from an indazole hydrazide intermediate, a route applicable to derivatives of 3-Chloro-1H-indazole-5-carbonitrile after appropriate functional group manipulation of the nitrile. researchgate.net

| Target Heterocycle | Key Reagents for Cyclization | Reaction Pathway |

| Pyrazole (B372694) | Acetylacetone | Condensation reaction between the indazole hydrazide and the β-diketone (acetylacetone) leads to the formation of a pyrazole ring. researchgate.net |

| Triazole | Carbon disulfide, Potassium hydroxide | The indazole hydrazide is first converted to a dithiocarbazate, which is then cyclized in the presence of hydrazine (B178648) hydrate (B1144303) to form the triazole ring. researchgate.net |

| Thiazole (B1198619) | Phenacyl bromide | Condensation of the indazole hydrazide with an α-haloketone like phenacyl bromide, followed by cyclization, yields a thiazole derivative. researchgate.net |

| Oxazole (B20620) | Acetic anhydride (B1165640) | Treatment of an intermediate derived from the indazole with acetic anhydride can lead to the formation of an oxazole ring through cyclization. researchgate.net |

These transformations highlight the utility of the chloro-indazole scaffold as a precursor for a variety of important heterocyclic cores frequently found in medicinal chemistry and materials science. aip.orgosti.gov

Beyond appending single heterocyclic rings, 3-Chloro-1H-indazole-5-carbonitrile is a valuable precursor for building fused polycyclic systems, where another ring is built directly onto the indazole framework. The synthesis of these fused systems is of great interest as it leads to novel, rigid molecular architectures with unique electronic and biological properties. osti.gov

A prominent method for creating such systems is through cycloaddition reactions. Research on the closely related 3-chloro-6-nitro-1H-indazole has shown that it can undergo cycloaddition reactions to form novel triazolo-indazole systems. osti.gov These reactions demonstrate both periselectivity and regioselectivity, allowing for controlled synthesis of specific isomers. osti.gov This approach can be adapted to 3-Chloro-1H-indazole-5-carbonitrile to construct similar fused heterocycles.

Another powerful technique for creating fused systems is the Suzuki-Miyaura cross-coupling reaction. rsc.org A halogenated indazole, such as 3-Chloro-1H-indazole-5-carbonitrile, can be coupled with a suitably functionalized boronic acid. Subsequent intramolecular reactions can then forge the new fused ring. This methodology is widely used to prepare scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have significant applications due to their electronic properties. osti.gov

| Fused System Example | Synthetic Strategy | Precursor Type | Key Features |

| Triazolo[4,3-b]indazole | Cycloaddition Reaction | 3-Chloro-6-nitro-1H-indazole | Reaction with azides under thermal or catalytic conditions yields fused triazole systems. osti.gov |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation | 5-Aminopyrazoles (derivable from indazoles) | Reaction with 1,3-bis-electrophiles is a common route to this important class of fused heterocycles. osti.gov |

| Indolo[1,2-b]indazoles | Intramolecular C-N Coupling | 2-Aryl-2H-indazoles | Copper- or palladium-catalyzed intramolecular amination reactions can form this tetracyclic system. rsc.org |

Precursor for Advanced Organic Materials

The indazole scaffold is not only relevant to life sciences but also serves as a foundational unit in materials science. Derivatives of indazole have been investigated for their potential use as electronically active materials. researchgate.net The rigid, aromatic nature of the indazole ring system, combined with its ability to be functionalized, allows for the tuning of electronic and photophysical properties.

While specific research detailing the use of 3-Chloro-1H-indazole-5-carbonitrile in OLEDs is not prominent, the broader class of indazole (also known as benzopyrazole) derivatives has been successfully incorporated into advanced materials for this purpose. researchgate.net In particular, metal complexes featuring indazole-based ligands have shown significant promise as phosphorescent emitters, which are crucial for achieving high efficiency in OLEDs. aip.orgosti.govelsevierpure.com

Studies have demonstrated that tetradentate Pt(II) complexes incorporating benzopyrazole ligands can function as stable and efficient emitters for blue and green OLEDs. aip.orgosti.govelsevierpure.com The inclusion of the benzopyrazole moiety influences the energy levels of the complex, which is critical for device performance. For example, increasing the conjugation within the benzopyrazole ligand can improve device stability. osti.gov The functionalization of the indazole ring, for instance with fluorine atoms, has also been explored as a strategy to tune the HOMO-LUMO energy gap of potential OLED emitters. evitachem.com These findings underscore the potential of appropriately substituted indazoles, like 3-Chloro-1H-indazole-5-carbonitrile, to serve as building blocks for novel OLED materials.

The utility of indazole derivatives extends to the broader field of organic electronics. The ability to create extended π-conjugated systems based on the indazole core makes them attractive candidates for various electronic components. researchgate.net Fused systems, such as indazoloquinolines, are noted for their extended conjugation and have been explored for use in fluorescence materials and as photocatalysts. rsc.org The development of efficient synthetic routes, including transition-metal-catalyzed C-H activation and cross-coupling reactions, has made a wide range of functionalized indazoles accessible for investigation as new electronically active materials. rsc.orgresearchgate.net

Development of Novel Molecular Scaffolds in Chemical Biology

In chemical biology and medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. osti.govnih.gov Indazole derivatives are found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties. nih.gov

3-Chloro-1H-indazole-5-carbonitrile is an ideal building block for generating libraries of diverse compounds for biological screening. The chloro and nitrile groups serve as versatile synthetic handles for diversification. For example, the 3-chloro position is reactive towards nucleophilic substitution, including powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl or heteroaryl groups. rsc.org This method is a cornerstone for synthesizing new indazole derivatives for evaluation as potential therapeutics, such as kinase inhibitors. rsc.org

The development of modular synthetic platforms enables the rapid elaboration of core fragments into three-dimensional structures, a key strategy in modern fragment-based drug discovery. sigmaaldrich.com 3-Chloro-1H-indazole-5-carbonitrile fits perfectly into this paradigm as a starting fragment that can be systematically modified to explore the chemical space around the indazole core, aiming to optimize binding affinity and selectivity for a specific biological target. The indazole ring itself is a known hinge-binding fragment in many kinase inhibitors, further cementing its importance in the design of new anticancer agents.

Indazole Derivatives as Privileged Structures

Indazole-containing derivatives are recognized as "privileged structures" in medicinal chemistry. researchgate.netnih.gov This term signifies that the indazole scaffold is a recurring motif in many biologically active compounds, demonstrating a broad range of pharmacological activities. researchgate.netnih.gov These activities include, but are not limited to, anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govnih.gov The thermodynamic stability of the 1H-indazole tautomer, in comparison to the 2H-indazole form, contributes to its prevalence in drug design. nih.gov

The versatility of the indazole nucleus allows for the introduction of various functional groups at different positions, leading to a wide chemical space for drug discovery. nih.gov The ability to modify the indazole core is crucial for optimizing the pharmacological profile of a potential drug candidate. researchgate.net For instance, the synthesis of N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide highlights the utility of a substituted indazole in creating compounds with specific structural and electronic properties. nih.gov The development of indazole derivatives as inhibitors of various enzymes, such as fibroblast growth factor receptor (FGFR) and aurora kinases, underscores the importance of this scaffold in targeted therapies. researchgate.net

The following table provides a summary of key indazole derivatives and their significance:

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |

| 3-Chloro-1H-indazole | 29110-74-5 | C7H5ClN2 | A foundational building block with a reactive chloro group. chemicalbook.comnih.govcas.org |

| 5-Chloro-1H-indazole | 698-26-0 | C7H5ClN2 | A halogenated indazole used as a heterocyclic building block. sigmaaldrich.com |

| 3-Chloro-5-nitro-1H-indazole | Not Available | C7H4ClN3O2 | Precursor for the synthesis of other functionalized indazoles. nih.govresearchgate.net |

| 5-Chloro-1H-indazole-3-carbonitrile | 29646-35-3 | C8H4ClN3 | A key intermediate with a reactive carbonitrile group. sigmaaldrich.com |

| N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Not Available | C14H12ClN3O3S | A sulfonamide derivative with a specific three-dimensional structure. nih.gov |

| Granisetron | Not Available | C18H24N4O | An antiemetic drug synthesized using an indazole derivative. sioc-journal.cn |

| Lonidamine | Not Available | C15H10Cl2N2O2 | An anticancer agent synthesized from an indazole precursor. sioc-journal.cn |

Structure-Guided Design of Analogues for Mechanistic Probes

The strategic placement of substituents on the indazole ring of 3-Chloro-1H-indazole-5-carbonitrile is a cornerstone of structure-guided drug design. This approach leverages the understanding of the three-dimensional structure of a biological target to design molecules that can interact with it more effectively. The chloro and carbonitrile groups on this particular indazole serve as synthetic handles for the systematic elaboration of the molecule. acs.org

By modifying these functional groups, chemists can create a library of analogues with varied steric and electronic properties. These analogues are invaluable as mechanistic probes to explore the structure-activity relationship (SAR) of a particular biological interaction. For example, the development of modular synthetic platforms allows for the systematic and programmable elaboration of two-dimensional fragment hits into three-dimensional lead-like compounds. acs.org This process is crucial for optimizing the potency and selectivity of a drug candidate.

The synthesis of various indazole derivatives, such as those with different substituents on the phenyl portion of the indazole scaffold, has been shown to be critical for their activity against specific biological targets. researchgate.net The ability to create a diverse set of analogues from a common precursor like 3-Chloro-1H-indazole-5-carbonitrile streamlines the process of identifying key structural features required for a desired biological effect. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Future Directions and Emerging Research Avenues for 3 Chloro 1h Indazole 5 Carbonitrile Research

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of functionalized indazoles is continually evolving, with a significant focus on the development of more efficient and selective catalytic systems. Future research is poised to move beyond traditional methods towards more sophisticated catalytic approaches. A major area of interest is the C-3 functionalization of the indazole ring, which is crucial for producing valuable pharmaceutical precursors. organic-chemistry.org

One promising direction is the use of advanced palladium catalysts. For instance, ferrocene-based divalent palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), have demonstrated superior performance in Suzuki-Miyaura cross-coupling reactions for C-3 arylation of indazoles when immobilized on ionic liquids. organic-chemistry.org These systems not only improve product yields but also facilitate catalyst recycling, a key principle of green chemistry. organic-chemistry.org Future work will likely explore a wider range of phosphine (B1218219) ligands and other ferrocene-based catalysts to optimize reactivity for specific substrates related to 3-chloro-1H-indazole-5-carbonitrile.

Beyond palladium, catalysts based on other transition metals are gaining traction. Copper(I) iodide (CuI) has been effectively used for N-arylation and in cycloaddition reactions for synthesizing indazole derivatives. researchgate.netacs.org Furthermore, silver(I)-mediated intramolecular oxidative C-H amination presents an alternative pathway for constructing the 1H-indazole core, which could be adapted for derivatives of 3-chloro-1H-indazole-5-carbonitrile. researchgate.net The exploration of earth-abundant and less toxic metal catalysts is a critical goal for developing more sustainable synthetic methods.

| Catalyst System | Reaction Type | Substrate Example | Key Advantages | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) / Ionic Liquid | Suzuki-Miyaura Cross-Coupling | 3-Iodo-1H-indazole | High yields, catalyst recyclability, avoidance of Pd(0) black formation. | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | Suzuki-Miyaura Cross-Coupling | Cyclopropyl BMIDA | Robust for coupling 3-D building blocks to aryl bromides. | acs.org |

| CuI | 1,3-Dipolar Cycloaddition | 3-chloro-6-nitro-1H-indazole derivatives | Catalyzes cycloaddition under thermal conditions. | acs.org |

| Silver(I) Nitrate | Intramolecular Oxidative C-H Amination | N-Aryl-N'-arylaminomethylidene hydrazines | Enables construction of diverse 3-substituted 1H-indazoles. | researchgate.net |

| Pd(PPh₃)₄ | Suzuki Cross-Coupling | 3-Iodoindazoles | Effective for C-3 arylation with aryl boronic acids. | researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of continuous flow chemistry is set to revolutionize the synthesis of indazole derivatives, including 3-chloro-1H-indazole-5-carbonitrile. Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, better reproducibility, and superior scalability. researchgate.netacs.orgclockss.orgsci-hub.se These features are particularly beneficial for reactions that are exothermic or involve hazardous reagents, making flow synthesis an inherently greener and more sustainable approach. sci-hub.se

Research has demonstrated that the synthesis of 1H-indazoles via the condensation of o-fluorobenzaldehydes with hydrazines can be significantly improved using a continuous-flow strategy at high temperatures, offering a more controlled and safer process. researchgate.netclockss.org This methodology allows for rapid optimization of reaction parameters like temperature, residence time, and solvent, which can be tailored to specific substrates. acs.orgresearchgate.net Future efforts will likely focus on adapting such flow processes for the multi-step synthesis of complex molecules derived from 3-chloro-1H-indazole-5-carbonitrile. The development of multi-step flow procedures can avoid the isolation of potentially unstable or hazardous intermediates, streamlining the path to the final product. mdpi.com

Other sustainable practices, such as the use of microwave heating nih.gov and the development of one-pot reactions researchgate.net, will continue to be important. When combined with flow technology, these methods can dramatically reduce reaction times, energy consumption, and waste generation, aligning the synthesis of complex chemical entities with the principles of Green Chemistry. sci-hub.se

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for accelerating research into indazole derivatives. Advanced computational modeling provides deep insights into reaction mechanisms and molecular interactions that are often difficult to probe experimentally. Future research on 3-chloro-1H-indazole-5-carbonitrile and its derivatives will heavily rely on these in silico techniques.

One key application is in understanding and optimizing catalytic processes. For example, density functional theory (DFT) calculations have been used to investigate the Suzuki-Miyaura cross-coupling reaction, revealing that the catalyst PdCl₂(dppf) has a lower energy barrier for the formation of intermediates compared to other catalysts, which explains its higher observed catalytic activity. organic-chemistry.org Such studies allow for the rational design of more efficient catalysts.

In the context of drug discovery, molecular modeling is critical for understanding structure-activity relationships (SAR). Molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives bind to biological targets. acs.org For instance, these methods have been employed to model the interaction of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme, identifying key hydrophobic and hydrophilic interactions that stabilize the complex. acs.org Similarly, computational analysis of inhibitor conformations, such as those targeting Janus kinase 3 (JAK3), helps guide the design of more potent and selective drug candidates. acs.org As computational power and algorithmic accuracy increase, these models will become even more predictive, reducing the time and cost associated with drug development.

Development of Targeted Functionalization Strategies for Specific Molecular Architectures

The functional versatility of the indazole scaffold is one of its most attractive features. Future research will focus on developing highly regioselective and modular functionalization strategies to build specific and complex molecular architectures from precursors like 3-chloro-1H-indazole-5-carbonitrile. The ability to precisely modify the indazole ring at different positions (N-1, C-3, C-5, etc.) is essential for fine-tuning the properties of the final compound for various applications. researchgate.net

A major emphasis is on the direct functionalization of C-H bonds, which represents a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. organic-chemistry.orgresearchgate.net While direct C-3 arylation remains challenging, ongoing research into new catalysts and reaction conditions aims to overcome these hurdles. organic-chemistry.org

A particularly powerful emerging strategy is the use of bifunctional building blocks in a modular synthetic platform. acs.org This approach involves preparing versatile building blocks that contain multiple reactive handles. For example, a building block could feature a protected amine for later diversification and a boronate group (like a MIDA boronate) for Suzuki-Miyaura cross-coupling. acs.org By creating a library of such three-dimensional building blocks, chemists can rapidly assemble a diverse range of complex, lead-like molecules from a simple fragment hit. acs.org Applying this modular logic to 3-chloro-1H-indazole-5-carbonitrile, where the chloro and nitrile groups can be transformed into various functionalities, will enable the systematic exploration of chemical space around the indazole core.

| Functionalization Strategy | Position | Reaction Type | Purpose | Reference |

|---|---|---|---|---|

| Direct Arylation | C-3, N-1 | Suzuki, Buchwald-Hartwig, etc. | Introduction of aryl groups to modulate electronic and steric properties. | researchgate.net |

| Modular Elaboration | N/A | Suzuki Coupling, N-functionalization | Rapid generation of 3-D lead-like compounds from 2-D fragments. | acs.org |

| Multi-step Derivatization | C-3, N-1 | Cyclization, condensation, etc. | Synthesis of diverse heterocyclic systems attached to the indazole core. | sci-hub.se |

| Iodination then Coupling | C-3 | Suzuki-Miyaura Cross-Coupling | A reliable two-step method for C-3 functionalization when direct methods are difficult. | organic-chemistry.org |

Expanded Utility as a Chemical Probe in Diverse Research Fields

The inherent biological activity of the indazole nucleus makes its derivatives, including 3-chloro-1H-indazole-5-carbonitrile, excellent candidates for development as chemical probes. acs.orgorganic-chemistry.orgresearchgate.net Chemical probes are small molecules designed to interact with specific biological targets, enabling researchers to interrogate biological pathways and validate targets for drug discovery.

Future work will see the expanded use of this scaffold to create highly selective probes for a range of protein families. Kinases, for example, are a major class of drug targets, and indazole-based structures have already been successfully developed as inhibitors for targets like Janus kinase 3 (JAK3). acs.org The strategic design of derivatives can lead to probes that help elucidate the role of specific kinases in disease.

Enzymes are another critical target class. Derivatives of 3-chloro-indazole have shown promise as inhibitors of Leishmania trypanothione reductase, a key enzyme in the parasite that causes leishmaniasis. acs.org By systematically modifying the substituents on the indazole ring, researchers can optimize potency and selectivity, turning initial hits into valuable probes for studying the parasite's biology. Similarly, the related indole (B1671886) scaffold has been used to develop selective inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease, suggesting a similar potential for indazole-based probes. nih.gov

The chloro and nitrile functionalities on 3-chloro-1H-indazole-5-carbonitrile are particularly useful handles. They can be used to attach reporter tags, such as fluorophores or biotin, or photo-affinity labels, allowing for target identification and visualization within cells. This will expand the utility of these compounds from simple inhibitors to sophisticated tools for chemical biology research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-1H-indazole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, as demonstrated in indazole derivative syntheses. For example, ketone intermediates formed via Friedel-Crafts reactions (using AlCl₃ as a catalyst) can undergo cyclization with hydrazine hydrate in DMF at elevated temperatures. Optimization involves controlling stoichiometry, reaction time (e.g., 2–5 hours), and temperature (80–100°C). Solvent choice (e.g., THF for stepwise additions) and catalytic systems (e.g., Raney nickel for nitro group reductions) are critical for yield improvement .

Q. What safety precautions are critical when handling 3-Chloro-1H-indazole-5-carbonitrile in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of inert atmospheres (argon/nitrogen) to prevent moisture absorption or decomposition .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Fume hood usage to minimize inhalation risks, as cyanide-containing compounds may release toxic vapors .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-1H-indazole-5-carbonitrile, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the indazole core appear as doublets or triplets (δ 7.2–8.5 ppm). The chloro substituent causes deshielding, while the nitrile group (C≡N) is observed as a singlet at ~δ 110–120 ppm in ¹³C NMR .

- IR Spectroscopy : A sharp peak at ~2200–2250 cm⁻¹ confirms the nitrile group .

- HRMS : Exact mass analysis (e.g., m/z 192.0192 for C₈H₄ClN₃) validates molecular composition .

Q. What purification methods are recommended for isolating 3-Chloro-1H-indazole-5-carbonitrile from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates polar impurities. Recrystallization in THF/methanol (1:3 v/v) yields high-purity crystals, as shown in analogous indazole purifications .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-Chloro-1H-indazole-5-carbonitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) enables precise determination of bond angles, substituent positions, and hydrogen bonding. For halogenated indazoles, cryocooling (100 K) minimizes thermal motion artifacts. Twinning and disorder, common in nitro- or chloro-substituted analogs, require iterative refinement with SHELXD .

Q. How do electronic effects of the chloro and cyano substituents influence the reactivity of the indazole core in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a leaving site in Suzuki-Miyaura couplings, while the electron-withdrawing nitrile meta-directs electrophilic substitutions. Computational studies (DFT) predict activation barriers for Pd-catalyzed reactions, with Cl substituents enhancing oxidative addition rates. Experimental validation involves monitoring coupling yields with varying aryl boronic acids .

Q. What computational methods are suitable for predicting the binding affinity of 3-Chloro-1H-indazole-5-carbonitrile derivatives to biological targets?

- Methodological Answer : Molecular docking (e.g., MOE software) combined with MD simulations assesses interactions with enzymes like kinases. PDB structures (e.g., 4LOM for indazole-based inhibitors) guide pose validation. Free-energy perturbation (FEP) calculations quantify substituent effects on binding ΔG values .

Q. How can researchers address discrepancies in biological activity data observed across studies of halogenated indazole derivatives?

- Methodological Answer : Cross-study inconsistencies (e.g., IC₅₀ variations) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。